tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate: is a chemical compound with the molecular formula C18H26N2O4. It is a derivative of piperidine, featuring a tert-butyl group, a methoxycarbonyl group, and a benzylamino group. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine core. One common synthetic route includes the following steps:
Formation of Piperidine Core: : Piperidine can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the Benzylamino Group: : The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with piperidine in the presence of a base.
Methoxycarbonylation: : The methoxycarbonyl group is introduced through a carbonylation reaction, where a suitable precursor is reacted with methanol and carbon monoxide under pressure.
Protection with tert-Butyl Group: : The tert-butyl group is introduced to protect the amine functionality, typically using tert-butyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The benzylamino group can be oxidized to form a benzylamine derivative.
Reduction: : The methoxycarbonyl group can be reduced to a methanol derivative.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophilic substitution reactions often use strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Benzylamine derivatives.
Reduction: : Methanol derivatives.
Substitution: : Various substituted piperidines.
Scientific Research Applications
Tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: : It has potential as a lead compound in drug discovery, particularly for developing new pharmaceuticals.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate exerts its effects depends on its specific application. For example, as a ligand, it may bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate: can be compared to other piperidine derivatives, such as piperidine , N-ethylpiperidine , and piperazine . Its uniqueness lies in the presence of the tert-butyl and methoxycarbonyl groups, which confer specific chemical and biological properties.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug discovery.
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Properties
IUPAC Name |
tert-butyl 4-[(4-methoxycarbonylphenyl)methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-9-16(10-12-21)20-13-14-5-7-15(8-6-14)17(22)24-4/h5-8,16,20H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQNQPDICYOBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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